(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol
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Overview
Description
(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol: is a chemical compound characterized by its unique structure, which includes a difluorophenyl group and a methylthiophenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 5-methylthiophene with a difluorobenzene derivative in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanol moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol: has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicine: The compound may be explored for its therapeutic properties in drug development.
Industry: It can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which (3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol: can be compared with other similar compounds, such as:
3,4-Difluorophenylmethanol: Similar structure but lacks the thiophene group.
5-Methylthiophen-2-ylmethanol: Similar structure but lacks the difluorophenyl group.
Uniqueness: The presence of both the difluorophenyl and methylthiophenyl groups in this compound gives it unique chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2OS/c1-7-2-5-11(16-7)12(15)8-3-4-9(13)10(14)6-8/h2-6,12,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDZPGMVYTXBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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